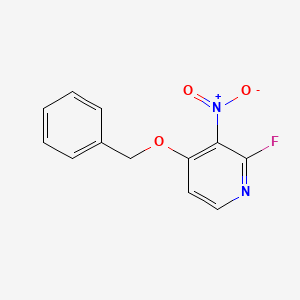

4-Benzyloxy-2-fluoro-3-nitropyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H9FN2O3 |

|---|---|

Molecular Weight |

248.21 g/mol |

IUPAC Name |

2-fluoro-3-nitro-4-phenylmethoxypyridine |

InChI |

InChI=1S/C12H9FN2O3/c13-12-11(15(16)17)10(6-7-14-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

PTOLXRYNAAHDIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C(=NC=C2)F)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzyloxy 2 Fluoro 3 Nitropyridine

Precursor Synthesis and Pyridine (B92270) Ring Functionalization Strategies

The synthesis of the target compound relies heavily on the preparation of a suitably functionalized pyridine building block. The common and critical intermediate for this pathway is 2,4-dichloro-3-nitropyridine (B57353), which serves as an electrophilic scaffold for subsequent nucleophilic substitutions.

The introduction of a nitro group at the 3-position of the pyridine ring is a crucial activating step. This is typically achieved either by nitrating a pre-halogenated pyridine or by nitrating a hydroxypyridine precursor which is later halogenated.

One effective method involves the direct nitration of 2,4-dichloropyridine. This reaction is generally performed using a potent nitrating agent, such as a mixture of nitric acid and sulfuric acid or oleum (B3057394), under controlled temperature conditions. The use of oleum can facilitate the reaction at lower molar ratios of nitric acid and can minimize the evolution of hazardous nitrogen oxide fumes. google.com

Alternatively, a common industrial route starts with 2,4-dihydroxypyridine (B17372) (which exists in the pyridone tautomeric form). This precursor is first nitrated to yield 2,4-dihydroxy-3-nitropyridine. googleapis.com Subsequently, this nitrated intermediate is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base like diisopropylethylamine (DIPEA), to convert both hydroxyl groups into chloro groups, yielding the key intermediate 2,4-dichloro-3-nitropyridine. googleapis.comgoogle.com

Table 1: Representative Conditions for Nitration and Chlorination of Pyridine Precursors Data compiled from cited literature. Yields and conditions may vary based on specific substrate and scale.

| Starting Material | Reagents | Temperature | Product | Yield | Reference |

| 2,6-Dichloropyridine | HNO₃, 30% Oleum | 80-142°C | 2,6-Dichloro-3-nitropyridine | 68.5% | google.com |

| 2,4-Dihydroxy-3-nitropyridine | POCl₃, DIPEA | 90°C | 2,4-Dichloro-3-nitropyridine | >95% | googleapis.com |

| 3-Nitropyridone | POCl₃ | 90°C | 4-Chloro-3-nitropyridine | High | prepchem.com |

| 2,6-Dimethyl-3-nitro-4-pyridone | POCl₃ | Reflux | 4-Chloro-2,6-dimethyl-3-nitropyridine | 79% | prepchem.com |

The final step in the proposed synthetic sequence is the conversion of the 2-chloro substituent to a fluoro group in the 4-benzyloxy-2-chloro-3-nitropyridine intermediate. This transformation is a classic example of a nucleophilic aromatic substitution reaction, where the electron-withdrawing nitro group at the 3-position strongly activates the adjacent C-2 position towards nucleophilic attack by a fluoride (B91410) ion.

Direct fluorination is achieved by treating the chlorinated precursor with an anhydrous fluoride salt. The most common and effective fluoride sources for this type of reaction are cesium fluoride (CsF) and potassium fluoride (KF). acs.orgrsc.org These reactions are typically conducted in high-boiling, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures to ensure sufficient reactivity and solubility of the fluoride salts. The choice of fluoride source can be critical; CsF is generally more reactive than KF due to its greater solubility and the "freer" nature of the fluoride anion in solution. nih.gov In some cases, phase-transfer catalysts or the use of supported reagents (e.g., CsF on CaF₂) can enhance reaction efficiency. researchgate.net

Table 2: Conditions for SNAr Fluorination of Activated Chloroarenes/heteroarenes This table presents general conditions for SNAr fluorination; specific outcomes depend on the substrate.

| Fluoride Source | Solvent | Temperature Range | Notes | Reference(s) |

| Tetrabutylammonium fluoride (TBAF) | DMSO | Room Temp - High | Effective for fluorodenitration under mild conditions. | acs.orgnih.gov |

| Cesium Fluoride (CsF) | DMSO, DMF, Sulfolane (B150427) | 120-180°C | Highly effective due to good solubility and reactivity. | rsc.orgnih.gov |

| Potassium Fluoride (KF) | DMSO, Sulfolane | 150-220°C | A cost-effective alternative, often requires higher temperatures. | nih.gov |

| CsF on CaF₂ | Dioxane, Toluene (B28343) | 100-150°C | Used in packed-bed reactors for continuous flow applications. | researchgate.net |

The mechanism of the direct fluorination step proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) pathway. The process involves two main steps:

Nucleophilic Attack: The fluoride ion (F⁻) attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which bears the chlorine atom. This attack is perpendicular to the aromatic ring and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻) as the leaving group.

The stability of the Meisenheimer complex is the key to the reaction's feasibility. The strong electron-withdrawing nitro group at the ortho position (C-3) is crucial as it delocalizes the negative charge of the intermediate through resonance, significantly lowering the activation energy of the reaction.

While indirect methods like the Balz-Schiemann reaction (diazotization of an amine followed by decomposition of the resulting tetrafluoroborate (B81430) salt) are classic ways to introduce fluorine onto an aromatic ring, they are not directly applicable here as the precursor is a chloro-derivative, not an amino-derivative. acs.org

A pivotal step in the synthesis is the regioselective introduction of the benzyloxy group. This is accomplished via a nucleophilic aromatic substitution reaction on the 2,4-dichloro-3-nitropyridine intermediate. For dihalogenated pyridines and related heterocycles like pyrimidines, nucleophilic attack generally occurs preferentially at the 4-position (para to the ring nitrogen) over the 2-position (ortho to the ring nitrogen). stackexchange.comwuxiapptec.comguidechem.com This selectivity is attributed to the greater ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the C-4 position. stackexchange.com

While the outline suggests etherification of a hydroxylated intermediate, a more direct and efficient route involves the direct displacement of the 4-chloro group of 2,4-dichloro-3-nitropyridine with a benzyl (B1604629) alkoxide. This reaction is a variant of the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org In this procedure, benzyl alcohol is deprotonated with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding sodium or potassium benzyloxide in situ. This potent nucleophile then selectively attacks the C-4 position of 2,4-dichloro-3-nitropyridine, displacing the chloride ion and forming the intermediate 4-benzyloxy-2-chloro-3-nitropyridine.

Table 3: General Conditions for Williamson-Type Ether Synthesis Illustrative conditions for the formation of aryl ethers from haloarenes and alkoxides.

| Alcohol | Base | Alkyl Halide/Aryl Halide | Solvent | Temperature | Reference(s) |

| Generic Alcohol (ROH) | NaH | R'-X (Primary) | THF, DMF | 0°C to RT | youtube.com |

| Benzyl Alcohol | K₂CO₃ | 2,6-Dibromopyridine | Toluene | Reflux | lu.se |

| Phenol | K₂CO₃ | Benzyl Bromide | Acetone, DMF | Reflux | masterorganicchemistry.com |

This regioselective etherification provides the direct precursor needed for the final fluorination step, completing the strategic assembly of the target molecule.

Installation of the Benzyloxy Moiety

SNAr Applications for Benzyloxy Group Introduction

The introduction of the benzyloxy group onto the 2-fluoro-3-nitropyridine (B72422) scaffold is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is predicated on the pyridine ring being rendered sufficiently electron-deficient by the presence of strong electron-withdrawing groups, in this case, the nitro group at the 3-position and the fluorine atom at the 2-position. These groups activate the ring towards attack by nucleophiles.

The key step involves the reaction of a precursor, such as 2,4-dichloro-3-nitropyridine, with benzyl alcohol in the presence of a base, or more commonly, with a pre-formed alkali metal benzylate salt like sodium benzoxide or potassium benzoxide. The benzoxide anion acts as the potent nucleophile.

Reaction Scheme:

The selection of the C-4 position for substitution by the bulky benzyloxy group over the C-2 position is a critical aspect of this synthesis, governed by regioselective factors. The nitro group, being ortho to the C-2 position and para to the C-4 position, activates both sites for nucleophilic attack. However, substitution at the C-4 position is generally favored, a phenomenon that can be explained by considering the stability of the intermediate Meisenheimer complex. Attack at C-4 allows for the negative charge to be delocalized onto the nitro group through a more stable resonance structure compared to the intermediate formed from attack at C-2. stackexchange.com This inherent electronic preference makes the introduction of the benzyloxy group at the C-4 position a regiochemically controlled and efficient process.

Advanced Multi-Step Synthetic Sequences

A complete and regioselective synthesis of 4-Benzyloxy-2-fluoro-3-nitropyridine is not achievable in a single step and requires a carefully planned multi-step sequence. A common and logical pathway begins with a precursor such as 2,4-dichloro-3-nitropyridine, which is commercially available or can be synthesized. tcichemicals.com The synthesis then proceeds through a series of selective nucleophilic aromatic substitutions.

A Plausible Synthetic Pathway:

Selective Benzylation: The first step is the regioselective substitution of the chlorine atom at the C-4 position. As discussed previously, the reaction of 2,4-dichloro-3-nitropyridine with sodium benzoxide in an appropriate aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) preferentially yields 4-benzyloxy-2-chloro-3-nitropyridine. The greater reactivity of the C-4 position towards nucleophilic attack ensures high selectivity for this isomer. nih.gov

Fluorination: The remaining chlorine atom at the C-2 position is then replaced by fluorine. This is typically accomplished using a nucleophilic fluorinating agent, such as potassium fluoride (KF), often in the presence of a phase-transfer catalyst (e.g., a crown ether or a quaternary ammonium (B1175870) salt) to enhance the solubility and reactivity of the fluoride ion in an aprotic polar solvent like DMSO or sulfolane at elevated temperatures. This type of halogen exchange reaction (Halex reaction) is a standard method for introducing fluorine into aromatic systems. nih.gov The high electronegativity of fluorine makes the C-F bond strong, and the reaction is generally driven to completion.

| Step | Reactant | Reagents and Conditions | Product | Key Transformation |

|---|---|---|---|---|

| 1 | 2,4-Dichloro-3-nitropyridine | Sodium Benzoxide (NaOBn), THF or DMF, Room Temp. to 50°C | 4-Benzyloxy-2-chloro-3-nitropyridine | Regioselective SNAr at C-4 |

| 2 | 4-Benzyloxy-2-chloro-3-nitropyridine | Potassium Fluoride (KF), Phase-Transfer Catalyst, DMSO, 120-150°C | This compound | Nucleophilic Fluorination (Halex) |

This sequence is designed to be efficient and high-yielding, with the regioselectivity of each step being the paramount consideration.

Regioselective Control in Synthetic Pathways

The successful synthesis of this compound hinges on the precise control of regioselectivity during the nucleophilic aromatic substitution steps. The substitution pattern on the starting material, 2,4-dichloro-3-nitropyridine, dictates the outcome of the reaction.

The key factors governing this regioselectivity are:

Electronic Activation: The powerful electron-withdrawing nitro group at the C-3 position deactivates the C-3 and C-5 positions towards nucleophilic attack while strongly activating the ortho (C-2) and para (C-4) positions. This is due to the ability of the nitro group to stabilize the negative charge of the Meisenheimer intermediate through resonance. stackexchange.com

Positional Preference (C-4 vs. C-2): In systems like 2,4-dihalo-3-nitropyridine, nucleophilic attack is overwhelmingly favored at the C-4 position. Theoretical calculations and experimental observations on analogous systems (such as 2,4-dichloropyrimidines) show that the LUMO (Lowest Unoccupied Molecular Orbital) coefficient is typically larger at the C-4 position compared to the C-2 position. stackexchange.com This indicates that the C-4 position is the more electrophilic site and thus more susceptible to nucleophilic attack. The intermediate formed by attack at C-4 is also more stabilized through resonance, as the negative charge can be delocalized onto both the ring nitrogen and the para-nitro group, a more effective stabilization than that available for the C-2 intermediate.

Steric Hindrance: While electronic factors are dominant, steric hindrance can also play a role. The nitro group adjacent to the C-2 position can sterically hinder the approach of a bulky nucleophile like the benzoxide anion. In contrast, the C-4 position is less sterically encumbered, further favoring substitution at this site. researchgate.net

The combination of these factors ensures that the first substitution on 2,4-dichloro-3-nitropyridine by a nucleophile like sodium benzoxide occurs with high regioselectivity at the C-4 position. Once the benzyloxy group is installed at C-4, the only remaining leaving group is the chlorine at C-2, directing the subsequent fluorination to this position. This predictable regioselectivity is the cornerstone of the synthetic strategy for this compound.

| Factor | Effect on C-2 Position | Effect on C-4 Position | Outcome |

|---|---|---|---|

| Electronic Activation by NO₂ | Activated (ortho) | Strongly Activated (para) | Favors C-4 |

| Intermediate Stability | Less stable resonance forms | More stable resonance forms (delocalization to N and NO₂) | Favors C-4 |

| Steric Hindrance | Higher (due to adjacent NO₂) | Lower | Favors C-4 |

Reactivity and Reaction Mechanisms of 4 Benzyloxy 2 Fluoro 3 Nitropyridine and Its Derivatives

Nucleophilic Aromatic Substitution (SNAr) at Pyridine (B92270) Electrophilic Centers

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine chemistry, and the structure of 4-Benzyloxy-2-fluoro-3-nitropyridine is exceptionally well-suited for this class of reactions. The reaction involves the displacement of a leaving group, in this case, the highly reactive fluorine atom at the C-2 position, by a nucleophile. masterorganicchemistry.com

The reactivity of the pyridine ring in this compound towards nucleophiles is significantly enhanced by the cumulative electronic effects of its substituents. Aromatic rings typically undergo nucleophilic substitution only when they possess strong electron-withdrawing groups. wikipedia.org

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is more electronegative than carbon and exerts a powerful electron-withdrawing inductive effect (-I). This effect reduces the electron density of the entire ring, making it more electrophilic and susceptible to attack by nucleophiles. The positions ortho (C-2, C-6) and para (C-4) to the nitrogen are particularly activated because the negative charge in the reaction intermediate can be delocalized onto the nitrogen atom. wikipedia.orgstackexchange.com

Fluorine Atom (-F): The fluorine atom at C-2 acts as the leaving group in SNAr reactions. Halogen reactivity in SNAr reactions follows the trend F > Cl > Br > I, which is the reverse of their leaving group ability in SN1 and SN2 reactions. masterorganicchemistry.comchemrxiv.org This is because the rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. stackexchange.com Fluorine's high electronegativity exerts a strong inductive effect, which stabilizes the anionic intermediate and lowers the activation barrier for the initial nucleophilic attack. stackexchange.com The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reportedly 320 times faster than that of 2-chloropyridine. nih.gov

Sterically, the benzyloxy group at the C-4 position is relatively bulky. However, since the primary site of nucleophilic attack is the C-2 position, the steric hindrance from the C-4 substituent is generally not a prohibitive factor for many nucleophiles. researchgate.netrsc.org The planar nature of the pyridine ring allows nucleophiles to approach the C-2 carbon.

The predominant mechanism for nucleophilic aromatic substitution is the stepwise addition-elimination (SNAr) pathway. masterorganicchemistry.comwikipedia.org

Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the C-2 carbon bonded to fluorine). This attack breaks the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org This step is typically the slow, rate-determining step of the reaction because it involves the loss of aromatic stabilization. stackexchange.com The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.

Elimination Step (Fast): The aromaticity of the ring is restored in a rapid subsequent step where the leaving group (fluoride ion) is expelled. stackexchange.com

Recent studies suggest that the SNAr mechanism may exist on a continuum between the classic two-step process and a concerted pathway. imperial.ac.uknih.gov In a concerted (cSNAr) mechanism, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur simultaneously, avoiding the formation of a distinct Meisenheimer intermediate. This pathway is more likely with very reactive nucleophiles and substrates where the intermediate is highly unstable. However, for highly activated systems like fluoronitropyridines, the stepwise mechanism involving a stabilized Meisenheimer complex is generally the accepted and operative pathway. masterorganicchemistry.com

The activated nature of the C-2 position in 2-fluoro-3-nitropyridine (B72422) derivatives allows for reactions with a wide array of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon. thieme-connect.comnih.gov The benzyloxy group at C-4 remains largely unaffected in these reactions.

An efficient method for the synthesis of 3-substituted-2-aminopyridines involves the substitution of 3-fluoro-2-nitropyridine (B1302947) with various nitrogen-containing heterocycles and aliphatic amines. thieme-connect.com The reactions proceed with high regioselectivity at moderate temperatures. thieme-connect.com Similarly, studies on 2-R-3-nitropyridines have shown that S-nucleophiles selectively substitute the nitro group at the C-3 position. nih.gov

Below is a table summarizing the reactivity of related fluoronitropyridine systems with different nucleophiles, which serves as a model for the expected reactivity of this compound.

| Nucleophile Class | Specific Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| Nitrogen | Morpholine | 2-(Morpholin-4-yl)-3-nitropyridine derivative | K₂CO₃, MeCN, 50 °C | thieme-connect.com |

| Nitrogen | Pyrazole | 2-(Pyrazol-1-yl)-3-nitropyridine derivative | K₂CO₃, MeCN, 50 °C | thieme-connect.com |

| Nitrogen | Aliphatic Amines | 2-(Alkylamino)-3-nitropyridine derivative | Base, Solvent, Moderate Temp | thieme-connect.com |

| Sulfur | Thiols (e.g., α-toluenethiol) | 2-(Arylthio)-3-nitropyridine derivative | Mild Conditions | nih.gov |

| Halogen | [¹⁸F]Fluoride | 2,X-[¹⁸F]Difluoropyridine derivative | K[¹⁸F]F-K₂₂₂, 140 °C | researchgate.netakjournals.comakjournals.com |

| Oxygen | Cesium Fluoride (B91410) (acting on nitro group) | 3-Fluoropyridine-4-carboxylate derivative | CsF, DMSO, 120 °C | wikipedia.orgmdpi.com |

Chemical Transformations of the Nitro Functional Group

The nitro group is not only a powerful activating group for SNAr reactions but is also a versatile functional handle that can be transformed into a variety of other functionalities, most notably the amino group.

The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. wikipedia.org This conversion is highly valuable as the resulting amino-pyridines are key building blocks for pharmaceuticals and other functional materials. thieme-connect.comnih.gov A plethora of methods exist to achieve this reduction, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule. sci-hub.seorganic-chemistry.org

Common methods for the reduction of nitropyridines include:

Catalytic Hydrogenation: This is one of the most common and clean methods. The reaction is typically carried out using a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel under an atmosphere of hydrogen gas. wikipedia.org These conditions are generally effective for reducing the nitro group without affecting the benzyloxy ether or the pyridine ring itself. thieme-connect.com

Metal/Acid Reduction: Classic methods involve the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. wikipedia.orgsemanticscholar.org For instance, the reduction of 4-nitropyridine-N-oxide with iron and mineral acids yields 4-aminopyridine (B3432731) in high yields (80-90%). semanticscholar.org Iron with ammonium (B1175870) chloride is another option, particularly useful when other reducible groups like halogens are present. thieme-connect.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) in the presence of a catalyst (e.g., Raney Nickel) can also be used to effect the reduction. wikipedia.org

Once the 4-benzyloxy-2-fluoro-3-aminopyridine is formed, the primary amino group can undergo a wide range of subsequent reactions (derivatizations), including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction).

Alkylation: Formation of secondary or tertiary amines.

Formation of Heterocycles: The amino group can act as a nucleophile in cyclization reactions to form fused ring systems like imidazopyridines. thieme-connect.com

| Reducing Agent/System | Typical Substrate | Product | Key Advantages/Notes | Reference |

|---|---|---|---|---|

| H₂, Pd/C | Nitropyridines | Aminopyridines | Clean, high yield, standard conditions. | thieme-connect.com |

| Iron (Fe) / NH₄Cl | Halogenated Nitropyridines | Halogenated Aminopyridines | Good for substrates with other reducible halogens. | thieme-connect.com |

| Iron (Fe) / HCl or Acetic Acid | Nitropyridine-N-oxides | Aminopyridines | Classic, robust method with high yields. | semanticscholar.org |

| Tin(II) Chloride (SnCl₂) / HCl | Amino-nitropyridines | Diaminopyridines | Effective reducing agent for nitro groups. | orgsyn.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Dinitrophenols | Nitroaminophenols | Allows for selective reduction of one nitro group. | wikipedia.org |

Introducing additional substituents onto the this compound ring via electrophilic aromatic substitution (EAS), such as further nitration, is exceptionally challenging. The pyridine nitrogen, the existing nitro group, and the fluorine atom all strongly deactivate the ring towards attack by electrophiles. ntnu.no Electrophilic substitution on pyridine itself is difficult, requiring harsh conditions and typically directing substitution to the C-3 position. The presence of a powerful deactivating nitro group makes a second nitration even more unfavorable. researchgate.net Any attempt at electrophilic substitution would likely require forcing conditions and would probably result in low yields and a mixture of products, if any reaction occurs at all.

Vicarious Nucleophilic Substitution (VNS) represents an alternative pathway for functionalization. This method allows for the formal substitution of hydrogen atoms in electron-deficient aromatic rings by a nucleophile bearing a leaving group at the nucleophilic center. acs.orgacs.org For instance, 3-nitropyridine (B142982) can be alkylated or aminated at the C-4 position (para to the nitro group) using this methodology. researchgate.net However, in this compound, the C-4 and C-2 positions are already substituted. The remaining C-5 and C-6 positions would be the only potential sites for such reactions.

Reactivity of the Benzyloxy Moiety

The benzyloxy group at the C4-position of the pyridine ring is a key feature of the molecule, serving as a protecting group for the corresponding pyridone. Its reactivity, particularly its cleavage, is a critical aspect of its synthetic utility.

Catalytic Hydrogenation: This is one of the most common and mildest methods for benzyl (B1604629) ether deprotection. organic-chemistry.org The reaction typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). This process, known as hydrogenolysis, results in the cleavage of the C-O bond of the benzyl ether, yielding the corresponding alcohol (in this case, a pyridone) and toluene (B28343) as a byproduct. Given the presence of a nitro group, which can also be reduced under these conditions, careful control of the reaction parameters (catalyst loading, hydrogen pressure, temperature, and reaction time) is crucial to achieve selective deprotection of the benzyl group without affecting the nitro functionality.

Acidic Cleavage: Strong acids, such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA), can also effect the cleavage of benzyl ethers. This method is generally harsher than catalytic hydrogenation and is suitable for substrates that can withstand acidic conditions. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base of the acid on the benzylic carbon.

Oxidative Deprotection: Certain oxidizing agents can selectively cleave benzyl ethers. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are effective for the deprotection of p-methoxybenzyl (PMB) ethers, and recent methods have extended their use to simple benzyl ethers, sometimes with photoirradiation. organic-chemistry.org More recently, oxidative deprotection using a nitroxyl-radical catalyst in the presence of a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) has been reported as a mild and efficient method. nih.govorganic-chemistry.org

The following table summarizes common deprotection strategies applicable to the benzyloxy group:

| Deprotection Method | Reagents | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol, RT, atmospheric or elevated pressure | Potential for concurrent reduction of the nitro group. |

| Acidic Cleavage | HBr/AcOH, TFA | RT or elevated temperature | Harsh conditions, may not be suitable for acid-sensitive substrates. |

| Oxidative Deprotection | DDQ, Nitroxyl radical/PIFA | Acetonitrile, RT | Offers an alternative for substrates sensitive to hydrogenation or strong acids. |

The formation of a pyridine N-oxide significantly alters the electronic properties of the pyridine ring, influencing its reactivity towards both electrophiles and nucleophiles. While specific studies on the N-oxidation of this compound are not extensively documented, the synthesis of related pyridine N-oxides is well-established. arkat-usa.org Common oxidizing agents for this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. arkat-usa.org

The presence of the N-oxide functionality in the hypothetical this compound N-oxide would further activate the pyridine ring towards nucleophilic attack, particularly at the C2 and C6 positions. The N-oxide group acts as a strong electron-donating group through resonance, while also exerting an inductive electron-withdrawing effect. In the case of 4-substituted pyridine N-oxides, the nitro group at the C4 position can be readily displaced by various nucleophiles. researchgate.net

Furthermore, the N-oxide can direct the regioselectivity of other reactions. For instance, in the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide, the presence of the N-oxide group favors fluorination at the meta-position (C3). nih.gov The subsequent reduction of the N-oxide and the nitro group can lead to valuable substituted aminopyridines. nih.gov The benzyloxy group in such a system would likely remain intact during these transformations, serving as a stable protecting group that can be removed at a later synthetic stage.

Additional Significant Transformations (e.g., Halogenation, Condensation, Cycloaddition)

While specific examples involving this compound are limited, the reactivity of related nitropyridine and fluoropyridine systems suggests the potential for a variety of other synthetically useful transformations.

Halogenation: The electron-deficient nature of the pyridine ring in this compound makes it less susceptible to electrophilic aromatic substitution, including halogenation. However, nucleophilic halogenation, particularly displacement of the existing fluoro or nitro group, could be feasible under certain conditions. For instance, the fluorine at the C2 position could potentially be displaced by other halides through nucleophilic aromatic substitution (SNAr), although the nitro group at C3 would significantly influence the regioselectivity of such a reaction.

Condensation Reactions: Condensation reactions typically involve the reaction of a carbonyl compound with a nucleophile. While this compound itself does not possess a readily reactive site for classical condensation reactions like aldol (B89426) or Claisen condensations, derivatives of this compound could participate in such transformations. For example, if the nitro group were reduced to an amino group, the resulting aminopyridine could undergo condensation with aldehydes or ketones to form Schiff bases.

Cycloaddition Reactions: The electron-withdrawing nitro and fluoro groups on the pyridine ring enhance its dienophilic character, making it a potential substrate for Diels-Alder reactions. Theoretical studies have shown that nitropyridines can act as dienophiles in polar Diels-Alder reactions. The C5=C6 double bond of the pyridine ring could potentially react with electron-rich dienes to form bicyclic adducts.

Furthermore, the pyridine ring can participate as a 2π component in 1,3-dipolar cycloadditions. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. nih.gov The electron-deficient nature of the pyridine ring in this compound would make it a suitable dipolarophile for reactions with various 1,3-dipoles, such as azides, nitrile oxides, and nitrones. The regioselectivity of such cycloadditions would be influenced by the electronic and steric effects of the substituents on the pyridine ring. The fluoro and nitro groups are expected to direct the cycloaddition to the C5-C6 bond.

The following table outlines potential transformations for this compound based on the reactivity of analogous compounds:

| Reaction Type | Potential Reactants | Expected Product Type | Notes |

| Halogenation (SNAr) | Halide salts (e.g., KCl, KBr) | 2,4-Disubstituted-3-nitropyridine | Displacement of the fluorine atom at C2. |

| Condensation | (After reduction of NO₂) Aldehydes, Ketones | Schiff bases | Requires prior functional group transformation. |

| Diels-Alder Cycloaddition | Electron-rich dienes (e.g., Danishefsky's diene) | Bicyclic pyridines | Pyridine acts as a dienophile. |

| 1,3-Dipolar Cycloaddition | 1,3-Dipoles (e.g., azides, nitrones) | Fused heterocyclic systems | Pyridine acts as a dipolarophile. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework and probing the electronic environment of heteroatoms within a molecule.

Proton (¹H), Carbon-13 (¹³C), and Heteronuclear (¹⁵N, ¹⁹F) NMR Analysis

¹H NMR: The proton NMR spectrum of 4-Benzyloxy-2-fluoro-3-nitropyridine is expected to exhibit distinct signals corresponding to the protons of the benzyloxy group and the pyridine (B92270) ring. The benzylic protons (O-CH₂) would likely appear as a singlet in the range of 5.0-5.5 ppm. The protons of the phenyl ring would typically resonate in the aromatic region, between 7.2 and 7.5 ppm. The two protons on the pyridine ring are expected to show characteristic shifts and coupling patterns influenced by the electron-withdrawing nitro group and the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. The benzylic carbon is anticipated to have a chemical shift in the range of 70-80 ppm. The carbons of the phenyl ring would appear in the aromatic region (120-140 ppm). The carbons of the pyridine ring would be significantly affected by the substituents, with the carbon bearing the fluorine atom showing a large C-F coupling constant.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. thermofisher.commdpi.com For this compound, a single resonance is expected for the fluorine atom attached to the pyridine ring. The chemical shift of this fluorine signal would be influenced by the electronic effects of the nitro and benzyloxy groups. A broader chemical shift range in ¹⁹F NMR helps in resolving individual fluorine-containing functional groups. thermofisher.com

¹⁵N NMR: Although less common due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, ¹⁵N NMR could provide valuable information about the electronic environment of the two nitrogen atoms (in the pyridine ring and the nitro group). The chemical shifts would be indicative of the hybridization and oxidation state of the nitrogen atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H | 7.5 - 8.5 | 110 - 160 |

| Phenyl-H | 7.2 - 7.5 | 120 - 140 |

| CH₂ | 5.0 - 5.5 | 70 - 80 |

Elucidation of Chemical Shift Perturbations and Spin-Spin Coupling Constants

The precise chemical shifts and coupling constants are sensitive to the molecular geometry and the electronic distribution. The electron-withdrawing nature of the nitro group and the fluorine atom would cause a downfield shift (deshielding) of the adjacent pyridine protons and carbons. Spin-spin coupling between the fluorine atom and the adjacent protons and carbons on the pyridine ring would result in characteristic splitting patterns, providing crucial connectivity information. The magnitude of these coupling constants (J-values) is dependent on the number of bonds separating the coupled nuclei. thermofisher.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would display characteristic absorption bands for its various functional groups. Key expected vibrations include:

NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as strong bands around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C-O stretching: The stretching vibration of the ether linkage (C-O-C) would likely be observed in the region of 1200-1300 cm⁻¹.

C-F stretching: A strong absorption band corresponding to the C-F bond stretching is anticipated in the 1000-1100 cm⁻¹ region.

Aromatic C-H and C=C stretching: Vibrations associated with the aromatic rings would be present in the regions of 3000-3100 cm⁻¹ (C-H stretching) and 1400-1600 cm⁻¹ (C=C stretching).

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy, being complementary to FTIR, would provide further details about the molecular vibrations. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give rise to strong Raman signals. The symmetric stretching of the nitro group is also typically Raman active.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| NO₂ (asymmetric stretch) | 1520 - 1560 | Weak |

| NO₂ (symmetric stretch) | 1340 - 1380 | Strong |

| C-O-C (stretch) | 1200 - 1300 | Moderate |

| C-F (stretch) | 1000 - 1100 | Moderate |

| Aromatic C=C (stretch) | 1400 - 1600 | Strong |

Electronic Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands in the UV region arising from π → π* and n → π* transitions within the aromatic pyridine and benzene (B151609) rings, as well as the nitro group. The presence of the nitro group, a strong chromophore, is likely to result in absorption extending into the longer wavelength region of the UV spectrum.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

There is no specific UV-Vis absorption data available in the reviewed literature for this compound. Generally, substituted nitropyridines exhibit absorption bands in the UV-Vis region corresponding to π → π* and n → π* electronic transitions. manipal.edu For example, studies on other nitropyridine derivatives, like 4-nitropyridine (B72724) N-oxide, show absorption in the long-wavelength ultraviolet region (330-355 nm). researchgate.net However, without experimental data for the target compound, the precise absorption maxima (λmax), molar absorptivity coefficients (ε), and the specific nature of its electronic transitions remain undetermined.

Fluorescence Spectroscopy for Photophysical Properties

No experimental data on the fluorescence properties of this compound has been reported. The investigation of photophysical properties, including fluorescence emission and excitation spectra, quantum yields, and excited-state lifetimes, has not been documented for this specific molecule. While studies on other substituted pyridine derivatives have been conducted to explore their fluorescent nature, this information cannot be extrapolated to accurately describe this compound. manipal.edu

X-ray Crystallography for Solid-State Molecular Structure Determination

A search of crystallographic databases yielded no published single-crystal X-ray diffraction data for this compound. Therefore, definitive information regarding its solid-state molecular structure, including crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, is not available. While crystallographic data exists for structurally related compounds, such as 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine, these findings are not directly applicable to the title compound. nih.gov

Computational Chemistry and Mechanistic Insights

Reaction Mechanism Computational Studies

Mapping of Potential Energy Surfaces

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. For a chemical reaction, the PES can be thought of as a landscape of mountains and valleys that the reactants must traverse to become products. Mapping this surface provides invaluable information about reaction mechanisms, including the identification of transition states and intermediates.

For 4-Benzyloxy-2-fluoro-3-nitropyridine, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces either the fluorine atom at the C2 position or potentially another group. A computational study would map the energy changes as the nucleophile approaches the pyridine (B92270) ring and as the leaving group departs. This involves calculating the energy for a series of molecular geometries along the reaction coordinate.

The resulting PES would reveal the minimum energy pathway for the reaction. Key features of this pathway include:

Reactants and Products: The starting and ending points of the reaction, located in energy minima on the PES.

Transition State (TS): The highest energy point along the minimum energy pathway, representing the kinetic barrier to the reaction. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Intermediates: Any stable species formed during the reaction, corresponding to local minima on the PES. For SNAr reactions, this would typically be a Meisenheimer complex.

By comparing the energy barriers for different possible reaction pathways (e.g., attack at C2 versus other positions), a theoretical prediction of the reaction's regioselectivity can be made.

Hypothetical Reaction Coordinate for SNAr of this compound

| Reaction Coordinate | Geometry Description | Relative Energy (kcal/mol) |

| Reactants | This compound and Nucleophile (e.g., CH₃O⁻) separated. | 0.0 |

| Transition State 1 | Nucleophile partially bonded to C2, C-F bond elongated. | +15.2 |

| Meisenheimer Complex | Nucleophile fully bonded to C2, forming a tetrahedral carbon. | -5.8 |

| Transition State 2 | C-F bond nearly broken, pyridine ring regaining aromaticity. | +10.5 |

| Products | 4-Benzyloxy-2-methoxy-3-nitropyridine and Fluoride (B91410) ion separated. | -20.1 |

Note: The data in this table is illustrative and hypothetical. Actual values would be derived from specific quantum chemical calculations.

Influence of Solvation Models on Reaction Pathways

Reactions are typically carried out in a solvent, which can have a profound effect on reaction rates and mechanisms. Computational solvation models are used to account for these effects. For reactions involving charged species, such as the SNAr reaction of this compound, solvation is particularly important.

There are two main types of solvation models:

Implicit Solvation Models: The solvent is represented as a continuous medium with a given dielectric constant. This approach, often called a Polarizable Continuum Model (PCM), is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: A number of individual solvent molecules are included in the calculation along with the solute. This method is more computationally intensive but can account for specific solute-solvent interactions, such as hydrogen bonding.

For the SNAr reaction of this compound, a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile might be used. A computational study would calculate the potential energy surface in the gas phase and then with different solvation models. The results would likely show that the polar solvent stabilizes the charged transition state and the Meisenheimer intermediate more than the neutral reactants. This stabilization would lower the activation energy and thus increase the predicted reaction rate, bringing the theoretical results into closer agreement with experimental observations.

Hypothetical Effect of Solvation on Activation Energy

| Solvent Model | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Gas Phase | 1 | +25.5 |

| Acetonitrile (PCM) | 36.6 | +18.3 |

| Water (PCM) | 78.4 | +16.1 |

Note: The data in this table is for illustrative purposes to show the trend of decreasing activation energy with increasing solvent polarity. The values are not based on actual calculations for this specific molecule.

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical equation that relates these descriptors to an observed measure of reactivity, such as a reaction rate constant.

For a series of substituted nitropyridines related to this compound, a QSRR model could be developed to predict their reactivity in SNAr reactions. The first step would be to define a training set of molecules for which experimental reactivity data is available. Then, a variety of molecular descriptors would be calculated, including:

Electronic Descriptors: Partial charges on atoms, dipole moment, energies of molecular orbitals.

Steric Descriptors: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton steric parameters).

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Using multiple linear regression or more advanced machine learning algorithms, a QSRR equation could be generated. This equation could then be used to predict the reactivity of new, unsynthesized derivatives of this compound, allowing for the in silico screening of potential new compounds with desired reactivity profiles.

Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding and predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

In the context of the SNAr reaction of this compound with a nucleophile, the key interaction is between the HOMO of the nucleophile and the LUMO of the pyridine derivative. The electron-withdrawing nitro group and the electronegative fluorine atom and pyridine nitrogen are expected to significantly lower the energy of the LUMO and concentrate its lobes on the carbon atoms of the pyridine ring, particularly at the C2, C4, and C6 positions.

A computational analysis of the FMOs of this compound would provide the following insights:

LUMO Energy: A lower LUMO energy indicates a higher electrophilicity and greater susceptibility to nucleophilic attack.

LUMO Distribution: The locations of the largest lobes of the LUMO on the pyridine ring indicate the most likely sites for nucleophilic attack. For this molecule, the LUMO is expected to have significant coefficients on the carbon atoms bearing the fluorine and nitro groups, making them the most electrophilic centers.

By examining the energy gap between the nucleophile's HOMO and the pyridine's LUMO, the reactivity can be estimated: a smaller energy gap generally corresponds to a more favorable interaction and a faster reaction. FMO theory can therefore be used to rationalize the observed regioselectivity of nucleophilic attack and to compare the relative reactivity of different substituted pyridines.

Hypothetical Frontier Orbital Energies

| Molecule/Fragment | Orbital | Energy (eV) |

| This compound | HOMO | -9.8 |

| This compound | LUMO | -3.1 |

| Methoxide (CH₃O⁻) | HOMO | -1.5 |

| Methoxide (CH₃O⁻) | LUMO | +8.2 |

Note: This table contains hypothetical data for illustrative purposes. The HOMO-LUMO gap between the nucleophile (Methoxide) and the electrophile (this compound) would be a key factor in predicting reactivity.

Applications in Organic Synthesis and Chemical Biology

Role as a Versatile Synthetic Intermediate in Complex Molecule Construction

The primary role of 4-Benzyloxy-2-fluoro-3-nitropyridine in organic synthesis is that of a versatile intermediate. The fluorine atom at the 2-position, activated by the adjacent electron-withdrawing nitro group, is a facile leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups at this position, serving as a linchpin for the assembly of more complex molecules. The benzyloxy group at the 4-position offers a stable protecting group for the hydroxyl functionality, which can be deprotected at a later synthetic stage to reveal a reactive handle for further transformations. This dual reactivity makes it a valuable precursor in multi-step syntheses of intricate molecular targets.

Scaffold for Diverse Chemical Derivatization

The this compound core serves as an excellent scaffold for chemical derivatization, enabling the generation of libraries of compounds with diverse functionalities. The amenability of the 2-fluoro position to substitution by various nucleophiles is a key feature. For instance, reactions with amines, thiols, alcohols, and carbon nucleophiles can be employed to introduce a wide range of substituents, each potentially modulating the biological activity or physical properties of the resulting molecule.

Table 1: Exemplary Nucleophilic Aromatic Substitution Reactions on a 2-Fluoro-3-nitropyridine (B72422) Scaffold

| Nucleophile | Reagent Example | Resulting Functional Group at C2 |

| Amine | Morpholine | Morpholinyl |

| Thiol | Thiophenol | Phenylthio |

| Alcohol | Sodium Methoxide | Methoxy |

| Carbon Nucleophile | Malononitrile | Dicyanomethyl |

This capacity for diversification is crucial in fields like medicinal chemistry, where the systematic modification of a core structure is a common strategy for lead optimization.

Precursor for Pharmacologically Relevant Molecules and Advanced Chemical Architectures

Nitropyridines are recognized as important precursors in the synthesis of biologically active molecules. mdpi.comresearchgate.netresearchgate.net The nitro group in this compound can undergo a variety of transformations, most notably reduction to an amino group. This resulting aminopyridine derivative opens up a plethora of synthetic possibilities, including diazotization followed by substitution, acylation, and the formation of fused heterocyclic systems. These transformations are instrumental in the synthesis of compounds with potential therapeutic applications, as the pyridine (B92270) motif is a common feature in many approved drugs. mdpi.com For example, the synthesis of various 2-, 4-, or 6-substituted hetaryl-3(5)-nitropyridines has been shown to yield compounds with moderate antibacterial activity. nih.gov

Contribution as a Building Block in Modern Heterocyclic Synthesis

The construction of fused heterocyclic systems is a cornerstone of modern organic synthesis, and substituted pyridines are key building blocks in this endeavor. ias.ac.inresearchgate.netorganic-chemistry.org The functional groups present in this compound can be strategically utilized to construct fused rings. For instance, the amino group, generated from the reduction of the nitro group, can be condensed with a variety of bifunctional reagents to form fused pyrazoles, imidazoles, or triazoles. Furthermore, the inherent reactivity of the pyridine ring can be exploited in cycloaddition reactions to build polycyclic architectures. acs.org

Applications in Multi-Component Reactions (MCRs) and Cascade Processes

Future Research Directions and Perspectives

Development of Innovative and Sustainable Synthetic Routes

Current synthetic approaches to fluoronitropyridine scaffolds often rely on traditional methods that may involve harsh conditions or hazardous reagents. Future research should prioritize the development of more efficient, safer, and environmentally benign synthetic strategies for 4-Benzyloxy-2-fluoro-3-nitropyridine.

One promising avenue is the late-stage functionalization of more readily available pyridine (B92270) precursors. For instance, developing a robust method for the direct benzyloxylation of 4-chloro-2-fluoro-3-nitropyridine (B15059259) or the direct fluorination of a 4-benzyloxy-2-chloro-3-nitropyridine intermediate could offer a more convergent and flexible synthesis.

Table 1: Proposed Sustainable Synthetic Strategies for this compound

| Synthetic Strategy | Potential Precursors | Key Advantages | Research Focus |

| Late-Stage Fluorination | 4-Benzyloxy-2-hydroxy-3-nitropyridine | Avoids handling of highly reactive fluorinating agents in early steps. | Development of novel, selective deoxofluorination reagents. |

| Catalytic Benzylation | 2-Fluoro-4-hydroxy-3-nitropyridine | Reduces byproducts compared to traditional Williamson ether synthesis. | Screening of suitable catalysts (e.g., transition metal complexes) and optimization of reaction conditions. |

| One-Pot Synthesis | 2,4-Dichloro-3-nitropyridine (B57353) | Increased efficiency, reduced waste and purification steps. | Sequential nucleophilic substitution with benzyl (B1604629) alcohol and a fluoride (B91410) source. |

| Flow Chemistry | 4-Hydroxypyridine | Precise control over hazardous nitration and fluorination reactions. | Reactor design and optimization for multi-step continuous synthesis. |

Exploration of Novel Reactivity Patterns and Unanticipated Transformations

The interplay of the substituents on the pyridine ring of this compound suggests a rich and complex reactivity profile waiting to be explored. The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the adjacent nitro group. However, the bulky benzyloxy group at the 4-position could exert significant steric and electronic effects, potentially leading to unexpected regioselectivity or reaction pathways.

Future investigations should systematically probe the reactivity of this compound with a diverse range of nucleophiles (N-, O-, S-, and C-based). It would be particularly interesting to study reactions with bifunctional nucleophiles, which could lead to the formation of novel heterocyclic ring systems through intramolecular cyclization events.

Moreover, the potential for metal-catalyzed cross-coupling reactions at the C-F bond, while challenging, could open up new avenues for carbon-carbon and carbon-heteroatom bond formation. Research into developing specific catalytic systems that can selectively activate this bond would be highly valuable. Another area of interest is the reduction of the nitro group, which would yield the corresponding aminopyridine, a versatile intermediate for further derivatization and construction of more complex molecular architectures.

Advanced Mechanistic Investigations Employing Combined Experimental and Computational Approaches

A deep understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling reaction outcomes and designing more efficient synthetic protocols. Future research should move beyond simple product analysis and employ a combination of advanced experimental and computational techniques.

For instance, kinetic studies of its SNAr reactions could elucidate the influence of the benzyloxy group on the reaction rate and mechanism (i.e., whether it proceeds via a classical Meisenheimer complex or a concerted pathway). nih.gov In situ spectroscopic techniques, such as NMR and IR, could be used to detect and characterize transient intermediates.

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool. DFT calculations can be used to model reaction pathways, predict transition state energies, and rationalize observed reactivity and regioselectivity. researchgate.net A synergistic approach, where experimental results are used to validate and refine computational models, will provide the most comprehensive mechanistic insights.

Table 2: Proposed Mechanistic Studies on this compound

| Research Question | Experimental Approach | Computational Approach | Expected Outcome |

| What is the precise mechanism of SNAr? | Kinetic isotope effect studies; In situ NMR monitoring. | DFT calculations of reaction energy profiles for stepwise vs. concerted pathways. | A definitive understanding of the SNAr mechanism. |

| How does the benzyloxy group influence reactivity? | Hammett analysis with substituted benzyl groups. | Natural Bond Orbital (NBO) analysis to probe electronic effects. | Quantification of steric and electronic effects on reactivity. |

| Can unexpected rearrangements occur? | Trapping experiments with radical or ionic scavengers. | Exploration of potential energy surfaces for alternative reaction pathways. | Identification of novel, unanticipated transformations. |

Strategic Design and Synthesis of Next-Generation Derivatives for Targeted Applications

The this compound scaffold holds considerable promise as a building block for the synthesis of molecules with potential applications in medicinal chemistry, agrochemicals, and materials science. The strategic design and synthesis of next-generation derivatives should be a key focus of future research.

In medicinal chemistry, the fluoronitropyridine core is a known pharmacophore in various bioactive compounds. The benzyloxy group offers a handle for modification to optimize properties such as solubility, metabolic stability, and target binding. Derivatives could be designed as potential kinase inhibitors, anti-infective agents, or probes for biological systems. The development of a library of derivatives based on this scaffold would be a valuable resource for drug discovery programs.

In materials science, the electron-deficient nature of the nitropyridine ring and the potential for derivatization could lead to the development of novel organic electronic materials, such as components for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of extended π-conjugated systems based on this core could yield materials with interesting photophysical properties.

Q & A

Basic: What are the optimal synthetic protocols for preparing 4-Benzyloxy-2-fluoro-3-nitropyridine?

Methodological Answer:

The synthesis typically involves sequential functionalization of the pyridine ring. A plausible route includes:

Fluorination : Introduce fluorine at the 2-position via halogen exchange using KF or Selectfluor under controlled heating .

Nitration : Direct nitration at the 3-position using mixed HNO₃/H₂SO₄, leveraging the electron-withdrawing effect of fluorine to guide regioselectivity .

Benzyloxy Introduction : React with benzyl bromide in the presence of K₂CO₃ in DMF at 80–100°C, ensuring nucleophilic substitution at the 4-position .

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is recommended. Confirm purity via HPLC (>98%) and NMR .

Advanced: How do the electron-withdrawing substituents (nitro, fluorine) influence reactivity in cross-coupling reactions?

Methodological Answer:

The nitro group at C3 and fluorine at C2 create a strong electron-deficient pyridine ring, affecting reactivity:

- Nucleophilic Aromatic Substitution (NAS) : Nitro and fluorine direct incoming nucleophiles to the C5 position (para to nitro, meta to fluorine). Use polar aprotic solvents (DMF, DMSO) with K₂CO₃ for optimal NAS .

- Suzuki Coupling : Limited by electron deficiency. Pre-activate the pyridine via Pd-catalyzed C–H borylation at C6, followed by coupling with aryl boronic acids .

Key Data : In similar nitropyridines, NAS at C5 achieves >70% yield with K₂CO₃/DMF, while Suzuki couplings require specialized ligands (e.g., XPhos) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify benzyloxy protons (δ 4.8–5.2 ppm, singlet) and pyridine ring protons (δ 8.0–8.5 ppm). Fluorine’s deshielding effect shifts adjacent carbons .

- ¹⁹F NMR : Confirm fluorine environment (δ -110 to -120 ppm for C2-F) .

- FTIR : Nitro group vibrations at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .

- HRMS : Exact mass (M+H⁺) should match theoretical m/z (e.g., C₁₂H₁₀FN₂O₃: 265.0623) .

Advanced: How can competing side reactions during benzyloxy group introduction be minimized?

Methodological Answer:

- Competing O-Alkylation : Use bulky bases (e.g., DIPEA) to suppress O-benzylation of the nitro group .

- Temperature Control : Maintain 80–100°C to favor SNAr over elimination pathways.

- Solvent Choice : DMF enhances solubility of intermediates, reducing byproduct formation .

Data : Yields improve from 45% to 75% when switching from NaH to DIPEA .

Basic: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Light Sensitivity : Nitro groups promote photodegradation. Store in amber vials at -20°C .

- Moisture : Benzyloxy groups are hydrolytically stable, but prolonged exposure to humidity may degrade nitro functionality. Use desiccants (silica gel) .

Key Finding : TGA data for analogous nitropyridines show decomposition onset at 150°C, suggesting room-temperature stability for short-term storage .

Advanced: What strategies enable selective deprotection of the benzyloxy group without affecting nitro or fluorine?

Methodological Answer:

- Catalytic Hydrogenation : Use Pd/C (10%) under H₂ (1 atm) in ethanol. Monitor reaction to avoid over-reduction of nitro to amine .

- Alternative Methods : BCl₃ in DCM selectively cleaves benzyl ethers at -78°C, preserving nitro groups .

Data : Hydrogenation achieves >90% deprotection yield in 2 hours, while BCl₃ requires strict temperature control to prevent side reactions .

Basic: How can computational methods predict the compound’s reactivity?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311G(d,p) to map electrostatic potential surfaces. Predict sites for electrophilic/nucleophilic attack .

- Hammett Constants : σ values for nitro (-0.28) and fluorine (+0.43) guide reactivity trends in substituent effects .

Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

- Heat Management : Exothermic nitration requires slow reagent addition and jacketed reactors to prevent runaway reactions .

- Solvent Volume : Scale-up in DMF increases cost. Switch to cheaper solvents (e.g., acetonitrile) with phase-transfer catalysts (e.g., TBAB) .

Case Study : Pilot-scale reactions (100 g) achieved 68% yield with TBAB/MeCN vs. 72% in DMF, showing minimal trade-off .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.